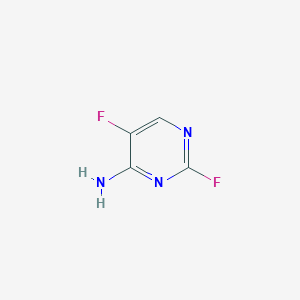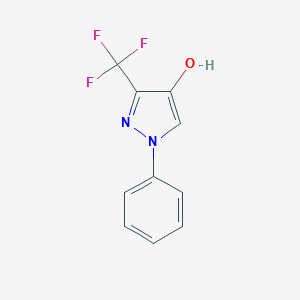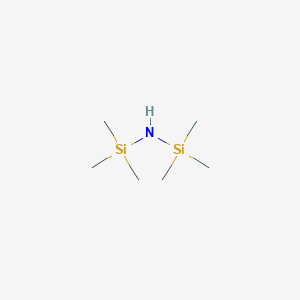![molecular formula C15H17N B044348 N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine CAS No. 118762-02-0](/img/structure/B44348.png)
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMA is a tertiary amine that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. In
Mechanism of Action
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound binds covalently to the active site of MAO, resulting in the formation of a stable complex that inhibits the enzyme's activity. This mechanism of action has been studied extensively, and it has been shown that this compound is a highly selective inhibitor of MAO, with minimal effects on other enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are several potential future directions for research on N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, including investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, exploring its effects on other enzymes and biological pathways, and optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. The synthesis method of this compound involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. This compound has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, further research is needed to fully understand the potential applications of this compound and its effects on various biological pathways.
Synthesis Methods
The synthesis of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield this compound. The yield of this compound can be improved by using excess amounts of the reactants and optimizing the reaction conditions.
Scientific Research Applications
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of cancer. This compound has also been used to investigate its effects on the central nervous system and its potential as a neuroprotective agent.
properties
CAS RN |
118762-02-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
N-methyl-1-(4-methylphenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-12-8-10-14(11-9-12)15(16-2)13-6-4-3-5-7-13/h3-11,15-16H,1-2H3 |
InChI Key |
OQMBBIMCXKNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
synonyms |
N-Methyl-1-phenyl-1-(p-tolyl)MethanaMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)



![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)

